molecular formula C22H21NO5S2 B4138705 methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate

methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate

Cat. No. B4138705
M. Wt: 443.5 g/mol
InChI Key: XGMKZUQNGAOVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a potent inhibitor of steroid sulfatase, an enzyme that plays a crucial role in the metabolism of estrogens and androgens.

Mechanism of Action

Methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate acts as a potent inhibitor of steroid sulfatase, an enzyme that plays a crucial role in the metabolism of estrogens and androgens. By inhibiting steroid sulfatase, methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate decreases the levels of active estrogens and androgens in the body, which can lead to a reduction in the growth and proliferation of hormone-dependent tumors.
Biochemical and Physiological Effects:
methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects, including a decrease in the levels of active estrogens and androgens, inhibition of tumor growth and proliferation, and modulation of immune function. methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate for lab experiments is its high potency and specificity for steroid sulfatase inhibition. This makes it an ideal tool for studying the role of steroid sulfatase in various biological processes. However, one limitation of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for the study of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate, including its use in the treatment of various diseases, its potential as a contraceptive and hormone replacement therapy, and its role in modulating immune function. In addition, further studies are needed to evaluate the safety and efficacy of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate in clinical trials, as well as to investigate its potential for use in combination with other drugs. Overall, methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate is a promising compound with a wide range of potential applications in various fields of research.

Scientific Research Applications

Methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has been extensively studied for its potential applications in the treatment of various diseases, including breast cancer, endometrial cancer, and prostate cancer. In addition, methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has also been investigated for its use in contraception and hormone replacement therapy. methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has shown promising results in preclinical studies, and further clinical trials are underway to evaluate its efficacy and safety.

properties

IUPAC Name

methyl 2-[2-methyl-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-16-14-18(12-13-20(16)28-15-22(24)27-2)30(25,26)23-19-10-6-7-11-21(19)29-17-8-4-3-5-9-17/h3-14,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMKZUQNGAOVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-methyl-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.